Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl
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Overview
Description
Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the 5-fluoropiperidine intermediate. This can be achieved through the hydrogenation of pyridine derivatives, followed by fluorination.
Carbamate Formation: The 5-fluoropiperidine intermediate is then reacted with benzyl chloroformate to form the benzyl carbamate derivative.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industrial Chemistry: It serves as an intermediate in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the piperidine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((3,5-ciS)-5-chloropiperidin-3-yl)carbamate HCl
- Benzyl ((3,5-ciS)-5-bromopiperidin-3-yl)carbamate HCl
- Benzyl ((3,5-ciS)-5-methylpiperidin-3-yl)carbamate HCl
Uniqueness
Benzyl ((3,5-ciS)-5-fluoropiperidin-3-yl)carbamate HCl is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
benzyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2.ClH/c14-11-6-12(8-15-7-11)16-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,15H,6-9H2,(H,16,17);1H/t11-,12+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLXUSRNOIRNLG-ZVWHLABXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1F)NC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@H]1F)NC(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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